Ldv-fitc

Integrin binding affinity VLA-4 detection Leukocyte adhesion

LDV-FITC uniquely combines sub-nanomolar α4β1 integrin affinity (Kd 0.3 nM with Mn2+) with direct FITC fluorescence (Ex 495/Em 519), eliminating secondary detection. Its N-terminal ureido-phenylacetyl modification ensures binding properties that unmodified LDV or generic FITC peptides cannot replicate. Validated for flow cytometry, TR-FRET conformational assays, and HTS competition screening, this probe is the established reference for α4β1 integrin ligand discovery. Procure this specific conjugate for assay reproducibility and direct comparability with published data.

Molecular Formula C69H81N11O17S
Molecular Weight 1368.5 g/mol
Cat. No. B12371866
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLdv-fitc
Molecular FormulaC69H81N11O17S
Molecular Weight1368.5 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)CC(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)N3CCCC3C(=O)NC(C)C(=O)NC(C)C(=O)NC(CCCCNC(=S)NC4=CC5=C(C=C4)C6(C7=C(C=C(C=C7)O)OC8=C6C=CC(=C8)O)OC5=O)C(=O)O
InChIInChI=1S/C69H81N11O17S/c1-35(2)29-51(75-56(83)30-40-17-19-41(20-18-40)73-67(95)78-49-14-9-8-13-37(49)5)61(88)77-52(34-57(84)85)62(89)79-58(36(3)4)64(91)80-28-12-16-53(80)63(90)72-38(6)59(86)71-39(7)60(87)76-50(65(92)93)15-10-11-27-70-68(98)74-42-21-24-46-45(31-42)66(94)97-69(46)47-25-22-43(81)32-54(47)96-55-33-44(82)23-26-48(55)69/h8-9,13-14,17-26,31-33,35-36,38-39,50-53,58,81-82H,10-12,15-16,27-30,34H2,1-7H3,(H,71,86)(H,72,90)(H,75,83)(H,76,87)(H,77,88)(H,79,89)(H,84,85)(H,92,93)(H2,70,74,98)(H2,73,78,95)/t38-,39-,50-,51-,52-,53-,58-/m0/s1
InChIKeyHTOHIBBSMWOZCH-MIPQXFFOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

LDV-FITC for α4β1 Integrin Research: What Procurement Scientists Need to Know


LDV-FITC (CAS 1207610-07-8) is a fluorescent peptide probe consisting of a modified LDV (Leu-Asp-Val) heptapeptide sequence covalently conjugated to fluorescein isothiocyanate (FITC) [1]. The compound is a high-affinity ligand for the α4β1 integrin (also known as VLA-4, very late antigen-4), a cell surface receptor that mediates leukocyte adhesion and trafficking through interactions with vascular cell adhesion molecule-1 (VCAM-1) and fibronectin . The peptide backbone incorporates a critical chemical modification: an N-2-[4-[[[(2-methylphenyl)amino]carbonyl]amino]phenyl]acetyl group at the leucine-1 position, which distinguishes LDV-FITC structurally from simpler unmodified LDV peptides and confers enhanced integrin binding properties [1].

Why Generic Substitution of LDV-FITC Fails: The Non-Interchangeability of α4β1 Integrin Probes


Simply substituting LDV-FITC with a non-fluorescent LDV analog (such as unlabeled LDV peptide, Kd ~12 nM) or with a structurally distinct α4β1 probe fundamentally changes experimental capability . Unlabeled LDV lacks intrinsic detectability and requires secondary labeling or indirect competition assays, which introduces assay variability and eliminates the ability to perform real-time, homogeneous binding measurements [1]. Conversely, generic FITC-labeled peptides without the N-terminal ureido-phenylacetyl modification found in LDV-FITC exhibit markedly reduced affinity and altered binding kinetics for α4β1 integrin [2]. The combination of the modified LDV pharmacophore for high-affinity binding with direct FITC fluorescence for label-free detection is not reproducible by interchanging individual components. Procurement of LDV-FITC specifically is required for any workflow that demands both sub-nanomolar α4β1 binding affinity and direct fluorescence-based quantification in techniques such as flow cytometry, TR-FRET, or high-throughput screening.

LDV-FITC Product-Specific Quantitative Evidence: Head-to-Head Differentiation Data


LDV-FITC vs Unlabeled LDV Peptide: Binding Affinity Quantified in U937 Cells

LDV-FITC exhibits substantially higher affinity for α4β1 integrin compared to the unmodified LDV peptide sequence. In U937 monocytic leukemia cells, the FITC-conjugated LDV probe binds with a Kd of 0.3 nM in the presence of Mn2+ (activating conditions) . This represents an approximately 40-fold improvement in binding affinity relative to the non-fluorescent LDV analog, which exhibits a Kd of ~12 nM for the same integrin target under comparable conditions . The affinity enhancement is attributed to the N-terminal 4-[(N′-2-methylphenyl)ureido]phenylacetyl chemical modification incorporated into the LDV-FITC structure, which is absent in unmodified LDV peptides .

Integrin binding affinity VLA-4 detection Leukocyte adhesion

LDV-FITC vs Unlabeled LDV: Direct Detectability Without Secondary Reagents

LDV-FITC incorporates a covalently attached fluorescein isothiocyanate (FITC) fluorophore with excitation/emission maxima of 495/519 nm, enabling direct fluorescence detection without the need for secondary antibodies or additional labeling steps . In contrast, unlabeled LDV peptide lacks intrinsic fluorescence and requires either competition assays with a labeled tracer or secondary detection reagents to quantify binding, introducing additional assay steps, potential variability, and increased time-to-result [1]. The FITC conjugation enables direct, real-time monitoring of integrin binding and conformational changes using standard fluorescence instrumentation including flow cytometers, fluorescence microscopes, and TR-FRET plate readers .

Fluorescent probe Flow cytometry Label-free detection

LDV-FITC vs Alexa488-VCAM D1D2: Comparable Kinetics but Distinct Probe Class

FITC-LDVP (structurally analogous to LDV-FITC) and Alexa488-labeled VCAM D1D2 both bind to α4β1 integrin on Jurkat cells, but they represent fundamentally different probe classes (small peptide vs protein domain) with distinct kinetic signatures and binding site interactions [1]. In flow cytometry-based kinetic analyses on Jurkat cells, FITC-LDVP exhibited measurable association (kon) and dissociation (koff) rates across basal, extended, and open integrin conformational states, with kinetic parameters varying by conformational ensemble [1]. Alexa488-VCAM D1D2 served as a comparator large-domain probe in the same experimental system, enabling differential assessment of integrin conformational states [1]. The smaller peptide size of LDV-FITC relative to VCAM-based probes provides practical advantages in assay design where probe size influences binding site accessibility and steric considerations.

Binding kinetics kon/koff measurement Jurkat cells

LDV-FITC as a Reference Ligand: Quantitative EC50/Ki Correlation in Ligand Discovery

LDV-FITC serves as a validated reference fluorescent ligand for competition binding assays to determine affinities (Ki) of unlabeled α4β1 integrin ligands. Njus et al. (2009) demonstrated that EC50 values for HUTS-21 conformational antibody binding (induced by ligand occupancy) correlated strongly with Ki values determined via LDV-FITC competition assays across multiple known and novel α4β1 ligands [1]. The method was validated using YLDV and TR14035 as reference ligands, with LDV-FITC binding affinity (previously reported Kd) serving as the calibration standard [1]. This establishes LDV-FITC as a benchmark probe for quantifying the binding potency of uncharacterized α4β1-targeting compounds. Importantly, the approach can be adapted to high-throughput screening formats for the identification of novel integrin ligands [2].

High-throughput screening Competition binding Ligand discovery

LDV-FITC in TR-FRET Assays: Functional Compatibility as a Fluorescence Acceptor

LDV-FITC is functionally validated as a fluorescence acceptor dye in time-resolved fluorescence resonance energy transfer (TR-FRET) assays when paired with CoraFluor™ 1 TR-FRET donor . This compatibility enables homogeneous, mix-and-read assay formats for studying α4β1 integrin conformational changes and ligand binding in real time, without the wash steps required for traditional fluorescence polarization or ELISA-based methods [1]. Alternative α4β1 probes lacking appropriate spectral overlap with common TR-FRET donors cannot be substituted for LDV-FITC in these assay platforms without compromising signal window and data quality. The FITC fluorophore's emission profile (519 nm) aligns specifically with the excitation requirements for standard TR-FRET acceptor channels in commercial plate readers.

TR-FRET Fluorescence acceptor Homogeneous assay

LDV-FITC Manganese-Dependent Affinity Shift: Quantitative Detection of Integrin Activation States

LDV-FITC displays a 40-fold differential in binding affinity (0.3 nM with Mn2+ vs 12 nM without Mn2+) for α4β1 integrin on U937 cells . This Mn2+-dependent affinity shift is a quantifiable measure of integrin conformational activation—Mn2+ stabilizes the high-affinity open conformation of the integrin ligand-binding pocket [1]. This property enables LDV-FITC to serve as a sensitive reporter of integrin activation state in functional assays, distinguishing resting (low-affinity) from activated (high-affinity) α4β1 conformations [1]. Unlabeled LDV peptide and many alternative α4β1 probes do not exhibit this well-characterized, quantifiable affinity differential, limiting their utility in activation state discrimination experiments.

Integrin activation Mn2+ regulation Conformational change

LDV-FITC Best-Fit Research and Industrial Application Scenarios


Flow Cytometric Quantification of α4β1 Integrin Affinity and Conformational States

LDV-FITC is optimized for flow cytometry-based measurement of α4β1 integrin binding affinity and conformational activation in leukocyte cell lines (e.g., U937, Jurkat). The 40-fold Mn2+-dependent affinity differential (Kd 0.3 nM with Mn2+ vs 12 nM without) provides a quantitative readout of integrin activation state . Direct FITC fluorescence (Ex 495/Em 519) eliminates secondary antibody requirements, enabling homogeneous, real-time binding measurements .

High-Throughput Screening (HTS) for α4β1 Integrin Ligand Discovery

LDV-FITC serves as a validated reference fluorescent ligand for competition binding assays in HTS formats to identify and characterize novel α4β1 integrin ligands . The established correlation between LDV-FITC competition Ki values and HUTS-21 conformational antibody EC50 values provides a robust framework for hit validation . The homogeneous assay format minimizes wash steps and reduces assay variability in automated screening workflows.

TR-FRET-Based Real-Time Integrin Conformational Analysis

LDV-FITC functions as a fluorescence acceptor in TR-FRET assays when paired with CoraFluor™ 1 donor . This configuration enables real-time monitoring of α4β1 integrin conformational changes and ligand-induced activation in live-cell assays without the need for wash steps or cell fixation . The spectral compatibility of FITC emission (519 nm) with standard TR-FRET detection channels makes LDV-FITC directly deployable on commercial fluorescence plate readers.

Competition Binding Studies for Unlabeled α4β1 Ligand Characterization

LDV-FITC is the preferred reference probe for determining Ki values of unlabeled α4β1 integrin ligands via competition binding assays . Its high affinity (Kd 0.3 nM with Mn2+) enables detection of low-affinity competitors that might otherwise be missed with weaker reference probes . The well-documented binding parameters (Kd, Mn2+ sensitivity, kinetic constants) provide a reliable benchmark for comparing newly discovered compounds against established literature values.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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